molecular formula C11H15N3O B1481562 (6-cyclobutyl-1-methyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanol CAS No. 2098026-62-9

(6-cyclobutyl-1-methyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanol

Cat. No.: B1481562
CAS No.: 2098026-62-9
M. Wt: 205.26 g/mol
InChI Key: PROXPQNYYQHAHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(6-cyclobutyl-1-methyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanol” is a chemical compound with immense potential for scientific research. It is often used for pharmaceutical testing .

Scientific Research Applications

Synthesis and Bioevaluation of Novel Pyrazole Derivatives

Pyrazoles are pivotal in agrochemical and pharmaceutical industries due to their diverse biological activities. Novel pyrazole derivatives synthesized under specific conditions have shown potential for various physical and chemical properties, including herbicidal, antimicrobial, antifungal, antiviral, and antioxidant activities. Such derivatives are characterized using techniques like NMR, IR, and TLC, pointing towards the chemical versatility and application breadth of pyrazole-based compounds in medicinal chemistry and agriculture (Sheetal et al., 2018).

Cytochrome P450 Isoform Inhibition

The study of pyrazole derivatives extends into the evaluation of their role as selective inhibitors of cytochrome P450 isoforms, which are crucial for drug metabolism and potential drug-drug interactions. This research avenue underscores the therapeutic importance of designing pyrazole compounds with selective inhibition profiles to mitigate adverse drug interactions (S. C. Khojasteh et al., 2011).

Heterocyclic Compound Synthesis

The chemical reactivity of pyrazoline-5-one derivatives positions them as valuable building blocks for synthesizing a broad range of heterocyclic compounds, such as pyrazolo-imidazoles and spiropyrans. This aspect of pyrazole chemistry illustrates the compound's significance in creating diverse chemical entities for further pharmaceutical and material science applications (M. A. Gomaa & H. Ali, 2020).

Methanol/Methyl Tert-butyl Ether (MTBE) Separation

In the context of fuel additive production, research on separating methanol/MTBE mixtures through pervaporation demonstrates the industrial and environmental applications of methanol-based processes. This highlights the broader implications of methanol and its derivatives in improving fuel performance and addressing emission concerns (A. Pulyalina et al., 2020).

Properties

IUPAC Name

(6-cyclobutyl-1-methylimidazo[1,2-b]pyrazol-7-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O/c1-13-5-6-14-11(13)9(7-15)10(12-14)8-3-2-4-8/h5-6,8,15H,2-4,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PROXPQNYYQHAHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN2C1=C(C(=N2)C3CCC3)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(6-cyclobutyl-1-methyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanol
Reactant of Route 2
(6-cyclobutyl-1-methyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanol
Reactant of Route 3
(6-cyclobutyl-1-methyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanol
Reactant of Route 4
(6-cyclobutyl-1-methyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanol
Reactant of Route 5
(6-cyclobutyl-1-methyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanol
Reactant of Route 6
(6-cyclobutyl-1-methyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanol

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